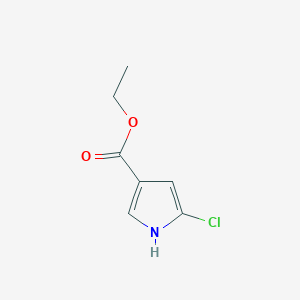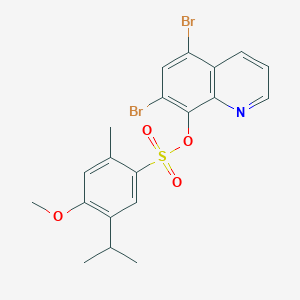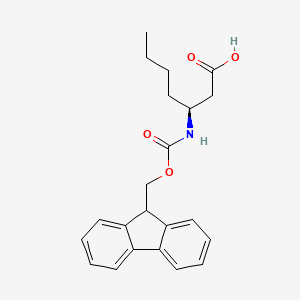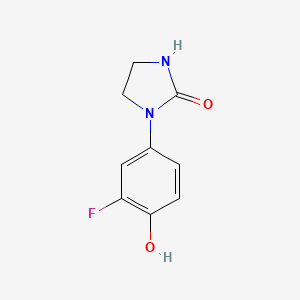![molecular formula C9H14O B2801905 (1alpha)-5alpha-Isopropylbicyclo[3.1.0]hexane-2-one CAS No. 110716-99-9](/img/structure/B2801905.png)
(1alpha)-5alpha-Isopropylbicyclo[3.1.0]hexane-2-one
Overview
Description
“(1alpha)-5alpha-Isopropylbicyclo[3.1.0]hexane-2-one” is a chemical compound that is part of the bicyclo[3.1.0]hexanes family . Bicyclo[3.1.0]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . They are valuable synthetic intermediates due to their high ring strain .
Synthesis Analysis
The synthesis of “(1alpha)-5alpha-Isopropylbicyclo[3.1.0]hexane-2-one” involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation . The reaction yields good results for a broad range of cyclopropene and cyclopropylaniline derivatives .Molecular Structure Analysis
The molecular structure of “(1alpha)-5alpha-Isopropylbicyclo[3.1.0]hexane-2-one” is well-defined . Its molecular formula is C10H18O .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(1alpha)-5alpha-Isopropylbicyclo[3.1.0]hexane-2-one” are highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Scientific Research Applications
Medicinal Chemistry
(1α)-5α-Isopropylbicyclo[3.1.0]hexane-2-one: serves as a valuable building block for medicinal chemistry. Researchers have explored its use in designing novel drugs and therapeutic agents. Key aspects include:
Quaternary Carbon Center: The compound possesses an all-carbon quaternary center, making it an attractive scaffold for drug development. Synthesis methods involving (3 + 2) annulation of cyclopropenes with cyclopropylanilines have been successful in obtaining these bicyclic scaffolds .
Organic Synthesis
The modular approach to preparing bicyclo[3.1.0]hexanes provides a versatile platform for organic synthesis. Researchers can use this compound as a starting point to create more complex structures. Organic chemists appreciate its synthetic accessibility and reactivity .
Biological Activity
Studies have explored the biological effects of (1α)-5α-Isopropylbicyclo[3.1.0]hexane-2-one derivatives. Notably:
- Actin Filaments : In vitro experiments using 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] revealed intriguing effects on actin filaments. Confocal microscopy showed that actin filaments disappeared, and granular actin was diffusely distributed in the cytoplasm of treated cells .
properties
IUPAC Name |
(1R,5S)-5-propan-2-ylbicyclo[3.1.0]hexan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-6(2)9-4-3-8(10)7(9)5-9/h6-7H,3-5H2,1-2H3/t7-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDYCNAAAZKNAJ-CBAPKCEASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(=O)C1C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]12CCC(=O)[C@@H]1C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/no-structure.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2801830.png)

![ethyl 3-({[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2801832.png)
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2801834.png)



![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(p-tolyl)acetamide](/img/structure/B2801840.png)
![7-phenyl-3-(m-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2801841.png)
![1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2801843.png)
![3-(dimethylamino)-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2801844.png)
